molecular formula C25H20F3NO4 B7774728 Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid

Cat. No.: B7774728
M. Wt: 455.4 g/mol
InChI Key: YOGSOMNKKBEWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid is a chemical compound with the molecular formula C22H22N2O6S2 and a molecular weight of 474.55 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.

Preparation Methods

The synthesis of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves several steps. One common method includes the reaction of 3,4-diaminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves its interaction with β-catenin. The compound binds to β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This process inhibits the Wnt signaling pathway, which is crucial for the proliferation of certain cancer cells .

Comparison with Similar Compounds

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGSOMNKKBEWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.